molecular formula C25H25N3O3 B15023681 N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B15023681
M. Wt: 415.5 g/mol
InChI Key: UWKSBOSBJHPOAW-UHFFFAOYSA-N
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Description

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines phenoxy and oxazolo-pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multiple steps. One common method involves the reaction of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]acethydrazide with ethyl [5-METHYL-2-(PROPAN-2-YL)PHENOXY]acetate in ethanol, using a catalytic amount of anhydrous sodium acetate. The reaction mixture is refluxed for 2-3 hours, and the excess ethanol is removed by distillation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]acetohydrazide: A related compound with similar structural features.

    Ethyl [5-METHYL-2-(PROPAN-2-YL)PHENOXY]acetate: Another structurally related compound used in the synthesis of the target compound.

Uniqueness

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is unique due to its combination of phenoxy and oxazolo-pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C25H25N3O3/c1-15(2)19-9-7-16(3)12-22(19)30-14-23(29)27-20-10-8-18(13-17(20)4)25-28-24-21(31-25)6-5-11-26-24/h5-13,15H,14H2,1-4H3,(H,27,29)

InChI Key

UWKSBOSBJHPOAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

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